

## Seahorse XF assay protocol with DX3-235

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DX3-235   |           |
| Cat. No.:            | B12409083 | Get Quote |

# Application Note and Protocol: Characterizing the Metabolic Effects of DX3-235 Using the Seahorse XF Assay

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Cellular metabolism is a complex network of biochemical reactions essential for cell survival, proliferation, and function. The ability to measure and understand how novel compounds affect metabolic pathways is crucial in drug discovery and development. The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3] This application note provides a detailed protocol for using the Seahorse XF96 Analyzer to characterize the metabolic effects of a novel small molecule inhibitor, **DX3-235**.

**DX3-235** is a potent and selective inhibitor of Glutaminase (GLS1), an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a key entry point for glutamine to fuel the TCA cycle and support oxidative phosphorylation, particularly in cancer cells. By inhibiting GLS1, **DX3-235** is hypothesized to decrease mitochondrial respiration and increase reliance on glycolysis for ATP production. This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of **DX3-235** on mitochondrial function.



## **Key Experiments and Methodologies**

The primary experiment to characterize the metabolic effects of **DX3-235** is the Seahorse XF Cell Mito Stress Test. This assay utilizes sequential injections of metabolic modulators to reveal a cell's metabolic phenotype and identify the specific stage of mitochondrial respiration affected by the compound.

Signaling Pathway Affected by **DX3-235** 

**DX3-235** inhibits Glutaminase (GLS1), thereby blocking the conversion of glutamine to glutamate. This reduces the availability of a key substrate for the TCA cycle, leading to decreased oxidative phosphorylation (OXPHOS).





Click to download full resolution via product page

Caption: Signaling pathway of DX3-235 action.

# **Experimental Protocol**



This protocol is designed for a 96-well Seahorse XF plate. Adherent cells are seeded the day before the assay.

#### Materials

- Seahorse XF96 Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF DMEM Medium, pH 7.4
- Supplements: Glucose, Pyruvate, Glutamine
- DX3-235
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Adherent cells of interest (e.g., a cancer cell line known to be glutamine-dependent)
- CO2 incubator (37°C, 5% CO2)
- Non-CO2 incubator (37°C)

#### Day 1: Cell Seeding

- Harvest and count cells. Resuspend cells in their growth medium at the desired concentration. Optimal cell density should be determined empirically for each cell line (e.g., 20,000 cells/well).[4]
- Seed 80 μL of the cell suspension into each well of a Seahorse XF96 plate, excluding the background correction wells (A1, A12, H1, H12).[4]
- Leave the plate at room temperature in a sterile hood for 45-60 minutes to ensure even cell distribution.[4]
- Transfer the plate to a 37°C CO2 incubator and incubate overnight.

#### Day 2: Seahorse XF Assay



- Hydrate Sensor Cartridge:
  - $\circ$  One day prior to the assay, add 200  $\mu$ L of Seahorse XF Calibrant to each well of the utility plate.
  - Place the sensor cartridge on top of the utility plate and incubate overnight in a 37°C non-CO2 incubator.[4][5]
- Prepare Assay Medium:
  - Warm Seahorse XF DMEM medium to 37°C.
  - Supplement the medium with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).
- Prepare Cells for Assay:
  - Remove the cell culture plate from the incubator.
  - Wash the cells once with 150-200 μL of pre-warmed assay medium.
  - Add 180 μL of fresh assay medium to each well.[4]
  - Incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes before the assay.[1][6]
- Prepare Compound Plate:
  - Prepare stock solutions of DX3-235 and the Mito Stress Test compounds (Oligomycin,
     FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration.
  - Load the compounds into the appropriate ports of the hydrated sensor cartridge.
    - Port A: **DX3-235** (or vehicle)
    - Port B: Oligomycin
    - Port C: FCCP
    - Port D: Rotenone/Antimycin A



- Run the Assay:
  - Load the sensor cartridge with the compounds into the Seahorse XF Analyzer for calibration.
  - After calibration, replace the utility plate with the cell plate.
  - The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.

#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Seahorse XF assay experimental workflow.

## **Data Presentation**



The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test comparing vehicle-treated cells to **DX3-235**-treated cells.

Table 1: Oxygen Consumption Rate (OCR) Parameters

| Parameter           | Vehicle Control<br>(pmol/min) | DX3-235 Treated<br>(pmol/min) | % Change |
|---------------------|-------------------------------|-------------------------------|----------|
| Basal Respiration   | 150.2 ± 10.5                  | 95.8 ± 8.2                    | -36.2%   |
| ATP Production      | 110.6 ± 9.1                   | 65.4 ± 7.5                    | -40.9%   |
| Maximal Respiration | 250.1 ± 15.8                  | 120.3 ± 11.9                  | -51.9%   |
| Spare Capacity      | 99.9 ± 5.3                    | 24.5 ± 3.7                    | -75.5%   |
| Proton Leak         | 39.6 ± 1.4                    | 30.4 ± 0.7                    | -23.2%   |
| Non-Mitochondrial   | 20.5 ± 2.1                    | 21.1 ± 1.9                    | +2.9%    |

Table 2: Extracellular Acidification Rate (ECAR) Parameters

| Parameter           | Vehicle Control<br>(mpH/min) | DX3-235 Treated<br>(mpH/min) | % Change |
|---------------------|------------------------------|------------------------------|----------|
| Basal ECAR          | 35.6 ± 3.1                   | 45.2 ± 4.0                   | +27.0%   |
| Glycolytic Capacity | 60.2 ± 5.5                   | 75.8 ± 6.1                   | +25.9%   |
| Glycolytic Reserve  | 24.6 ± 2.4                   | 30.6 ± 2.1                   | +24.4%   |

#### **Data Interpretation**

The hypothetical data indicates that treatment with **DX3-235** significantly reduces all key parameters of mitochondrial respiration, including basal respiration, ATP-linked oxygen consumption, and maximal respiration. A notable decrease in spare respiratory capacity suggests that **DX3-235**-treated cells have a diminished ability to respond to increased energy demand. Concurrently, the increase in ECAR suggests a compensatory shift towards glycolysis to meet cellular ATP requirements, a classic Warburg-like effect. These results are consistent with the proposed mechanism of action for **DX3-235** as a GLS1 inhibitor.



#### Conclusion

The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method for characterizing the metabolic effects of the novel compound **DX3-235**. The detailed protocol and expected data presented in this application note demonstrate that **DX3-235** inhibits mitochondrial respiration by limiting glutamine utilization, leading to a compensatory increase in glycolysis. This approach allows for a comprehensive understanding of a compound's impact on cellular bioenergetics, which is invaluable for drug development and mechanistic studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. agilent.com [agilent.com]
- 3. maynoothuniversity.ie [maynoothuniversity.ie]
- 4. tabaslab.com [tabaslab.com]
- 5. biotech.cornell.edu [biotech.cornell.edu]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [Seahorse XF assay protocol with DX3-235].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409083#seahorse-xf-assay-protocol-with-dx3-235]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com